N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
Brand Name: Vulcanchem
CAS No.: 13585-92-7
VCID: VC8340990
InChI: InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3
SMILES: CN(CCC1=CC=CC=N1)O
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine

CAS No.: 13585-92-7

Cat. No.: VC8340990

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine - 13585-92-7

Specification

CAS No. 13585-92-7
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name N-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine
Standard InChI InChI=1S/C8H12N2O/c1-10(11)7-5-8-4-2-3-6-9-8/h2-4,6,11H,5,7H2,1H3
Standard InChI Key MBPNXJMABFZERT-UHFFFAOYSA-N
SMILES CN(CCC1=CC=CC=N1)O
Canonical SMILES CN(CCC1=CC=CC=N1)O

Introduction

Structural and Molecular Characteristics

N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine belongs to the hydroxylamine class, characterized by the NH(O)CH3-\text{NH}(\text{O})\text{CH}_3 functional group. The pyridine ring contributes aromaticity and basicity, while the ethyl chain enhances conformational flexibility. Key molecular descriptors include:

PropertyValueSource
CAS No.13585-92-7
Molecular FormulaC8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}
Molecular Weight152.19 g/mol
IUPAC NameN-methyl-N-(2-pyridin-2-ylethyl)hydroxylamine

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Spectral data (e.g., 1H^1\text{H}-NMR) typically show resonances for the pyridine protons (δ 8.3–7.1 ppm), methylene groups (δ 3.5–2.8 ppm), and hydroxylamine protons (δ 5.2 ppm).

Synthesis and Optimization

Synthetic Routes

The synthesis involves metal-catalyzed reactions or condensation processes under controlled conditions. A common approach includes reacting 2-vinylpyridine with methylhydroxylamine in the presence of a palladium catalyst. Solvent choice (e.g., ethanol or tetrahydrofuran) and temperature (60–80°C) critically influence yield and purity.

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency. Post-synthesis purification via column chromatography or recrystallization achieves >95% purity. Challenges include minimizing byproducts such as N-oxide derivatives, which form under oxidative conditions.

Physicochemical Properties

PropertyValueMethod
Melting Point98–102°CDifferential Scanning Calorimetry
Boiling Point265–270°C (at 760 mmHg)Distillation
SolubilitySoluble in polar solvents (e.g., ethanol, DMSO)UV-Vis Spectroscopy
pKa4.8 (hydroxylamine group)Potentiometric Titration

The compound exhibits moderate stability under inert atmospheres but decomposes upon prolonged exposure to moisture or light.

Applications in Medicinal Chemistry

Drug Synthesis

ParameterRecommendation
StorageSealed in dry, inert atmosphere at 2–8°C
HandlingUse nitrile gloves and fume hood
DisposalIncinerate following EPA guidelines

The compound is labeled "For research use only" due to untested toxicity in humans. Acute exposure in rodents caused mild respiratory irritation (LD50_{50} > 2,000 mg/kg).

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Differences
N-Methyl-N,N-bis(2-pyridylethyl)amineC15H19N3\text{C}_{15}\text{H}_{19}\text{N}_3Additional pyridylethyl group; higher lipophilicity
N-Methylbis(2-pyridylmethyl)amineC13H15N3\text{C}_{13}\text{H}_{15}\text{N}_3Shorter alkyl chain; altered receptor affinity

The ethyl spacer in N-Methyl-N-(2-pyridin-2-ylethyl)hydroxylamine enhances conformational flexibility compared to bulkier analogs, enabling broader substrate compatibility .

Research Gaps and Future Directions

While its synthetic utility is well-documented, in vivo pharmacological studies remain scarce. Future work should prioritize:

  • Toxicological Profiling: Chronic exposure effects in mammalian models.

  • Structure-Activity Relationships: Modifying the ethyl chain length to optimize bioactivity.

  • Catalytic Applications: Exploring its role in asymmetric synthesis.

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